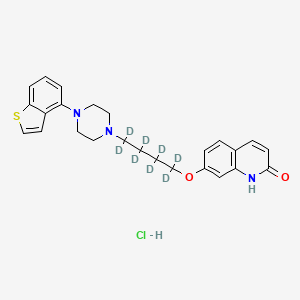

Brexpiprazole-d8 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Brexpiprazole-d8 (hydrochloride) is a deuterated form of Brexpiprazole, an atypical antipsychotic medication. It is primarily used in the treatment of major depressive disorder, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease . The deuterated form, Brexpiprazole-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Brexpiprazole is synthesized through a multi-step process involving key intermediates. One of the synthetic routes involves the use of 1,4-butanediol as a starting material, which is diprotected and subsequently reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-yl hydrochloride using potassium carbonate as a base . The reaction is carried out in N,N-dimethylacetamide as a solvent at elevated temperatures to yield Brexpiprazole with good purity and yield .

Industrial Production Methods

Industrial production of Brexpiprazole involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes the use of sodium carbonate as a base and N,N-dimethylacetamide as a solvent. The reaction is carried out at elevated temperatures, and the product is purified using analytical methods such as 1H NMR, 13C NMR, HPLC, and HRMS analysis .

Chemical Reactions Analysis

Brexpiprazole undergoes various chemical reactions, including:

Oxidation: Brexpiprazole can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups in Brexpiprazole.

Common reagents used in these reactions include potassium carbonate, sodium carbonate, and various solvents like N,N-dimethylacetamide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Brexpiprazole-d8 (hydrochloride) is widely used in scientific research for various applications:

Chemistry: It is used to study the chemical properties and reactivity of Brexpiprazole.

Biology: Researchers use Brexpiprazole-d8 to investigate its effects on biological systems and its interactions with biological molecules.

Industry: Brexpiprazole-d8 is used in the development of new formulations and drug delivery systems.

Mechanism of Action

Brexpiprazole-d8 exerts its effects by acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This modulation of serotonin and dopamine activity helps alleviate symptoms of psychiatric disorders such as schizophrenia and major depressive disorder. The compound also has high affinity for alpha-adrenergic receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

Brexpiprazole is often compared with Aripiprazole, another atypical antipsychotic. Both compounds act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, but Brexpiprazole has a lower intrinsic activity at D2 receptors and stronger antagonism at 5-HT2A receptors . This results in potentially fewer side effects such as akathisia and extrapyramidal symptoms with Brexpiprazole compared to Aripiprazole . Other similar compounds include Cariprazine and Didesmethylcariprazine, which share similar pharmacological profiles .

Properties

Molecular Formula |

C25H28ClN3O2S |

|---|---|

Molecular Weight |

478.1 g/mol |

IUPAC Name |

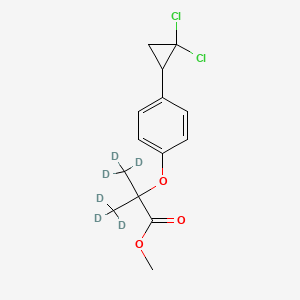

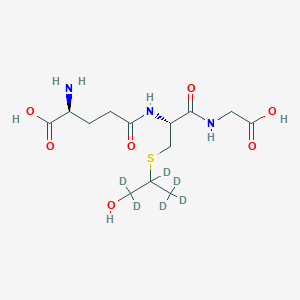

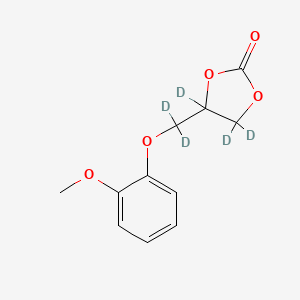

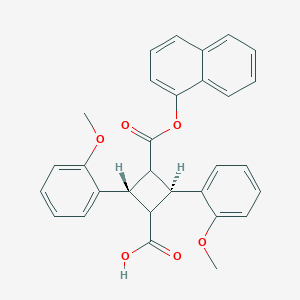

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one;hydrochloride |

InChI |

InChI=1S/C25H27N3O2S.ClH/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24;/h3-10,17-18H,1-2,11-16H2,(H,26,29);1H/i1D2,2D2,11D2,16D2; |

InChI Key |

RQCIZERYSLEVFB-GHUHEGGWSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C5C=CSC5=CC=C4.Cl |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)

![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)

![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)

![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)

![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)